5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine .
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde .
- 4,5-Dihydro-1H-pyrazole derivatives .
Uniqueness
5-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a cyclopropyl group and a pyrazole ring attached to the thiophene ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c14-7-9-3-4-11(15-9)13-6-5-10(12-13)8-1-2-8/h3-8H,1-2H2 |
InChI Key |
PZSGPZLNQAMSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.